

(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid

Cat. No.: B1282690

[Get Quote](#)

An In-depth Technical Guide to (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic motif found in numerous pharmacologically active compounds. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2][3] Within this versatile class of molecules, **(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid** (CAS No. 97968-85-9) emerges as a compound of significant interest. Its unique architecture, featuring a cyclopropyl group at the 2-position and an acetic acid moiety on the benzimidazole nitrogen, presents a compelling profile for investigation by researchers, scientists, and drug development professionals.

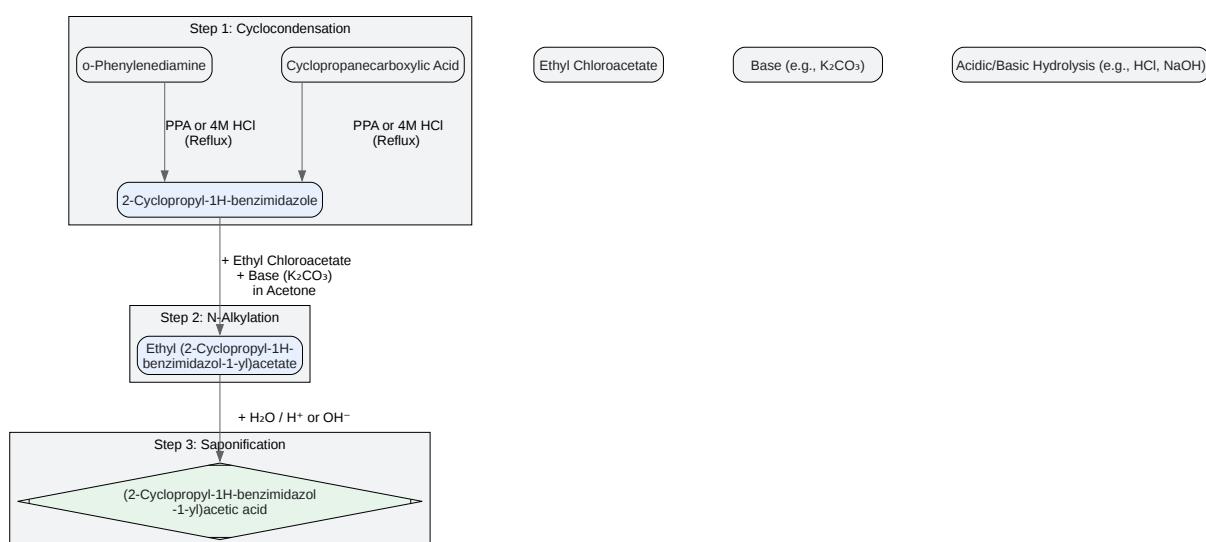
This guide provides a comprehensive technical overview of **(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid**, synthesizing its physicochemical properties, plausible synthetic routes, analytical characterization, biological context, and potential applications. The narrative is grounded in established scientific principles to provide actionable insights for laboratory investigation.

Physicochemical and Structural Characteristics

The molecular architecture of **(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid** is defined by three key components: the bicyclic benzimidazole core, a sterically constrained cyclopropyl ring, and an acidic carboxymethyl group. The cyclopropyl substituent is known to enhance metabolic stability and binding affinity in various drug candidates, while the acetic acid group provides a handle for salt formation, prodrug strategies, and critical interactions with biological targets.

A summary of its core physicochemical properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂	[1][4][5]
Molecular Weight	216.24 g/mol	[1][4]
Monoisotopic Mass	216.08987 Da	[5]
CAS Number	97968-85-9	[1][6]
IUPAC Name	2-(2-Cyclopropyl-1H-benzimidazol-1-yl)acetic acid	[6]
SMILES	C1CC1C2=NC3=CC=CC=C3N 2CC(=O)O	[5]
Density	1.43 g/cm ³	[4]
Boiling Point	475.6 °C at 760 mmHg	[4]


The hydrochloride salt of this compound is also commercially available (CAS: 1221725-14-9), with a molecular formula of C₁₂H₁₃ClN₂O₂ and a corresponding molecular weight of 252.69 g/mol .[7][8]

Synthesis and Analytical Characterization

While some suppliers indicate that this specific compound has been discontinued, suggesting potential synthetic or stability challenges, its synthesis can be approached through established methodologies for N-alkylated 2-substituted benzimidazoles.[1] A common and effective strategy is the Phillips-Ladenburg condensation reaction.

Proposed Synthetic Workflow

A plausible two-step synthesis involves the initial condensation of o-phenylenediamine with cyclopropanecarboxylic acid to form the 2-cyclopropylbenzimidazole intermediate. This is followed by N-alkylation with an acetic acid synthon, such as ethyl chloroacetate, and subsequent hydrolysis of the ester to yield the final carboxylic acid product.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid**.

Experimental Protocol (Prophetic)

Disclaimer: This protocol is a prophetic example based on established chemical literature and should be adapted and optimized under appropriate laboratory safety protocols.

- Step 1: Synthesis of 2-Cyclopropyl-1H-benzimidazole.
 - To a round-bottom flask, add o-phenylenediamine (1 equiv.) and cyclopropanecarboxylic acid (1.1 equiv.).
 - Add polyphosphoric acid (PPA) or 4M hydrochloric acid as a condensing agent and solvent.
 - Heat the mixture to reflux (approx. 120-150°C) for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
 - Neutralize the solution with a saturated sodium bicarbonate (NaHCO_3) solution until a precipitate forms.
 - Filter the solid, wash with cold water, and dry under vacuum to yield the crude 2-cyclopropyl-1H-benzimidazole intermediate. Recrystallize from an appropriate solvent system (e.g., ethanol/water).
- Step 2: Synthesis of Ethyl (2-Cyclopropyl-1H-benzimidazol-1-yl)acetate.
 - Dissolve the 2-cyclopropyl-1H-benzimidazole intermediate (1 equiv.) in acetone or DMF.
 - Add anhydrous potassium carbonate (K_2CO_3) (2-3 equiv.) to the solution.
 - Add ethyl chloroacetate (1.2 equiv.) dropwise while stirring.
 - Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
 - Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

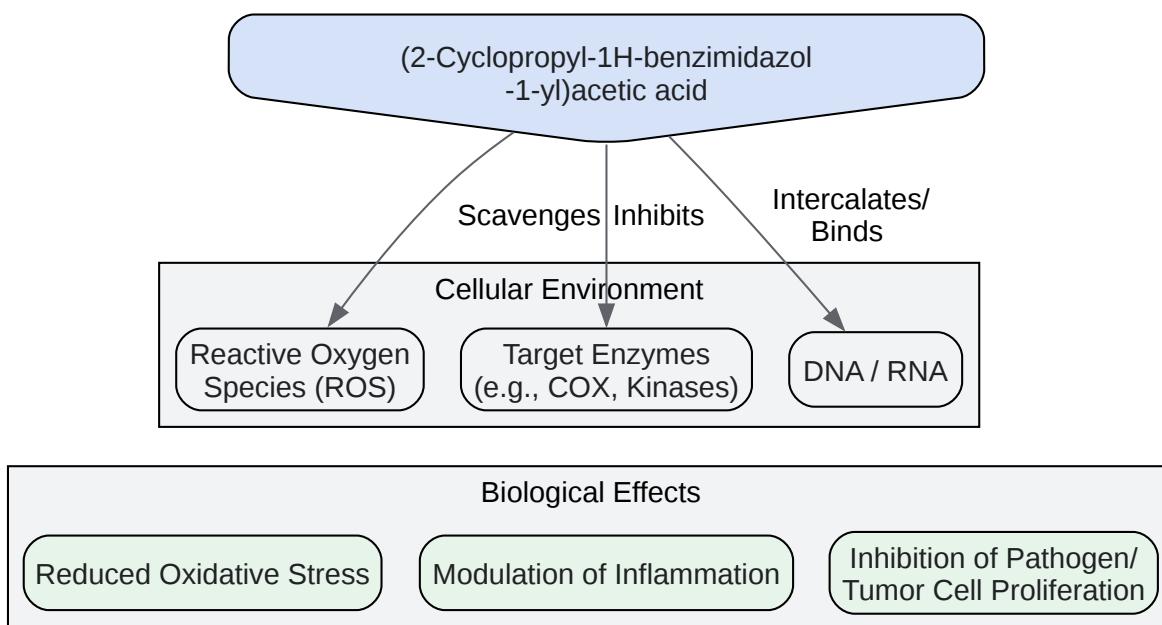
- Purify the resulting crude ester using column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
- Step 3: Hydrolysis to **(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid**.
 - Dissolve the purified ethyl ester (1 equiv.) in a mixture of ethanol and 2M sodium hydroxide (NaOH) solution.
 - Stir the mixture at room temperature or gentle heat (50-60°C) for 2-4 hours until the reaction is complete (monitored by TLC).
 - Evaporate the ethanol under reduced pressure.
 - Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
 - Acidify the aqueous layer with 2M hydrochloric acid (HCl) to a pH of ~4-5, resulting in the precipitation of the final product.
 - Filter the white solid, wash thoroughly with cold water, and dry in a vacuum oven.

Analytical Characterization

Full characterization is essential to confirm the structure and purity of the synthesized compound. Documentation for this molecule and its analogs often includes data from NMR, HPLC, and LC-MS.[6][9]

Technique	Expected Results
¹ H NMR	Expect characteristic signals for the aromatic protons of the benzimidazole ring, a singlet for the methylene (-CH ₂ -) protons of the acetic acid group, and multiplets for the cyclopropyl ring protons.
¹³ C NMR	Expect distinct signals for the carboxyl carbon, the quaternary carbons of the benzimidazole core, the aromatic CH carbons, the methylene carbon, and the carbons of the cyclopropyl ring.
Mass Spec (LC-MS)	For Electrospray Ionization (ESI), expect to observe the protonated molecular ion [M+H] ⁺ at m/z 217.097 and the sodium adduct [M+Na] ⁺ at m/z 239.079.[5]
HPLC	A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase) should show a single major peak, indicating high purity.

Biological Profile and Potential Applications


The benzimidazole core is a well-established pharmacophore, and derivatives are known to possess a wide spectrum of biological activities.[3]

Known and Potential Activities

- Antioxidant Properties: **(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid** has been specifically noted for its antioxidant activity in assays such as the DPPH radical scavenging test, indicating its potential to neutralize free radicals.[1] This suggests a role in mitigating oxidative stress-related pathologies.
- Antimicrobial and Anticancer Potential: The broader class of benzimidazole derivatives has demonstrated significant antimicrobial and anticancer efficacy.[1][3] The mechanism often involves the benzimidazole ring acting as a purine analog, allowing it to intercalate with

DNA/RNA or inhibit key enzymes like topoisomerases, thereby disrupting cellular replication in pathogens or cancer cells.[1]

- Anti-inflammatory Activity: Many benzimidazole derivatives exhibit anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).[3]

[Click to download full resolution via product page](#)

Caption: Potential mechanisms of action for **(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid**.

Applications in Drug Discovery

This compound serves as a valuable scaffold for further chemical modification. The carboxylic acid group is particularly amenable to derivatization into esters, amides, or other functional groups to modulate solubility, cell permeability, and pharmacokinetic properties. Its "discontinued" status on some platforms may indicate an opportunity for researchers to develop improved synthetic routes or create more stable and potent analogs.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount.

Hazard Type	GHS Information
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source:

Handling Recommendations:

- Use in a well-ventilated area or a chemical fume hood.
- Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

Conclusion

(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid is a chemically intriguing molecule that stands at the intersection of established benzimidazole pharmacology and the unique structural benefits of a cyclopropyl moiety. Its synthesis is achievable through standard organic chemistry techniques, and its potential as an antioxidant and a scaffold for developing novel therapeutic

agents is significant. While its commercial availability may be limited, this presents a unique opportunity for academic and industrial researchers to explore its synthesis, derivatization, and full biological potential, contributing to the ever-expanding field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid | 97968-85-9 | Benchchem [benchchem.com]
- 2. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2-cyclopropyl-1H-benzimidazol-1-yl)acetic acid - 生产厂家：上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]
- 5. PubChemLite - 2-(2-cyclopropyl-1h-1,3-benzodiazol-1-yl)acetic acid hydrochloride (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 6. 97968-85-9|2-(2-Cyclopropyl-1H-benzo[d]imidazol-1-yl)acetic acid|BLD Pharm [bldpharm.com]
- 7. 2-(2-Cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydro... [cymitquimica.com]
- 8. 2-(2-Cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride | 1221725-14-9 | WYB72514 [biosynth.com]
- 9. 1538291-55-2|2-(2-Cyclopropyl-6-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282690#2-cyclopropyl-1h-benzimidazol-1-yl-acetic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com